molecular formula C7H9N3O B6234174 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 1506137-91-2

3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B6234174
CAS No.: 1506137-91-2
M. Wt: 151.2
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Description

3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and methyl groups attached to the triazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate to form the corresponding urea, which is then cyclized to form the triazole ring. The aldehyde group is introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-1-methyl-1H-1,2,3-triazole: Similar structure but different ring system.

    3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid: Oxidized form of the aldehyde compound.

    3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol: Reduced form of the aldehyde compound.

Uniqueness

3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of both the cyclopropyl and methyl groups, which influence its reactivity and interaction with other molecules. The aldehyde group also provides a versatile functional group for further chemical modifications .

Properties

CAS No.

1506137-91-2

Molecular Formula

C7H9N3O

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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